

Early Research on the Anthelmintic Properties of Closantel: A Technical Guide

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Compound of Interest

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Introduction

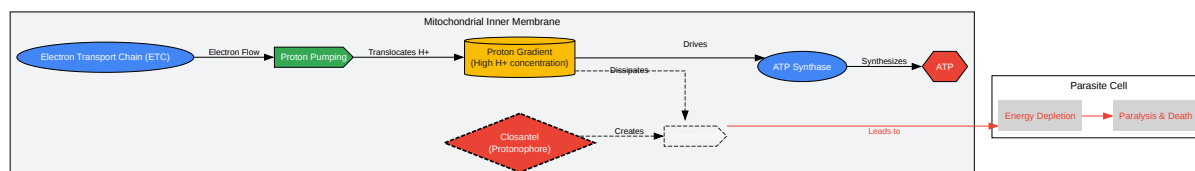
Closantel, a salicylanilide anthelmintic, emerged in the late 1970s and early 1980s as a significant advancement in the control of parasitic infections in livestock, particularly against liver flukes and blood-feeding nematodes.^[1] Its novel mode of action and favorable pharmacokinetic profile distinguished it from other anthelmintics of the era. This technical guide provides an in-depth overview of the foundational research that established the anthelmintic properties of closantel, focusing on its mechanism of action, efficacy, and pharmacokinetic characteristics as understood during its early development.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Early investigations into the biochemical effects of closantel identified its primary mechanism of action as the uncoupling of oxidative phosphorylation in parasite mitochondria.^{[2][3]} As a protonophore, closantel disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine triphosphate (ATP).^[2] This disruption leads to a rapid depletion of the parasite's energy reserves, causing paralysis and death.^[2]

Morphological and biochemical studies on *Fasciola hepatica* treated with closantel revealed ultrastructural changes in the mitochondria of the parasite's absorptive tissues, such as the

intestine and tegument.[4] In vitro studies demonstrated that closantel inhibits mitochondrial phosphorylation in *F. hepatica* and uncouples oxidative phosphorylation from electron transport in rat liver mitochondria.[4]



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Diagram 1: Mechanism of Action of Closantel as a Protonophore.

Pharmacokinetic Profile

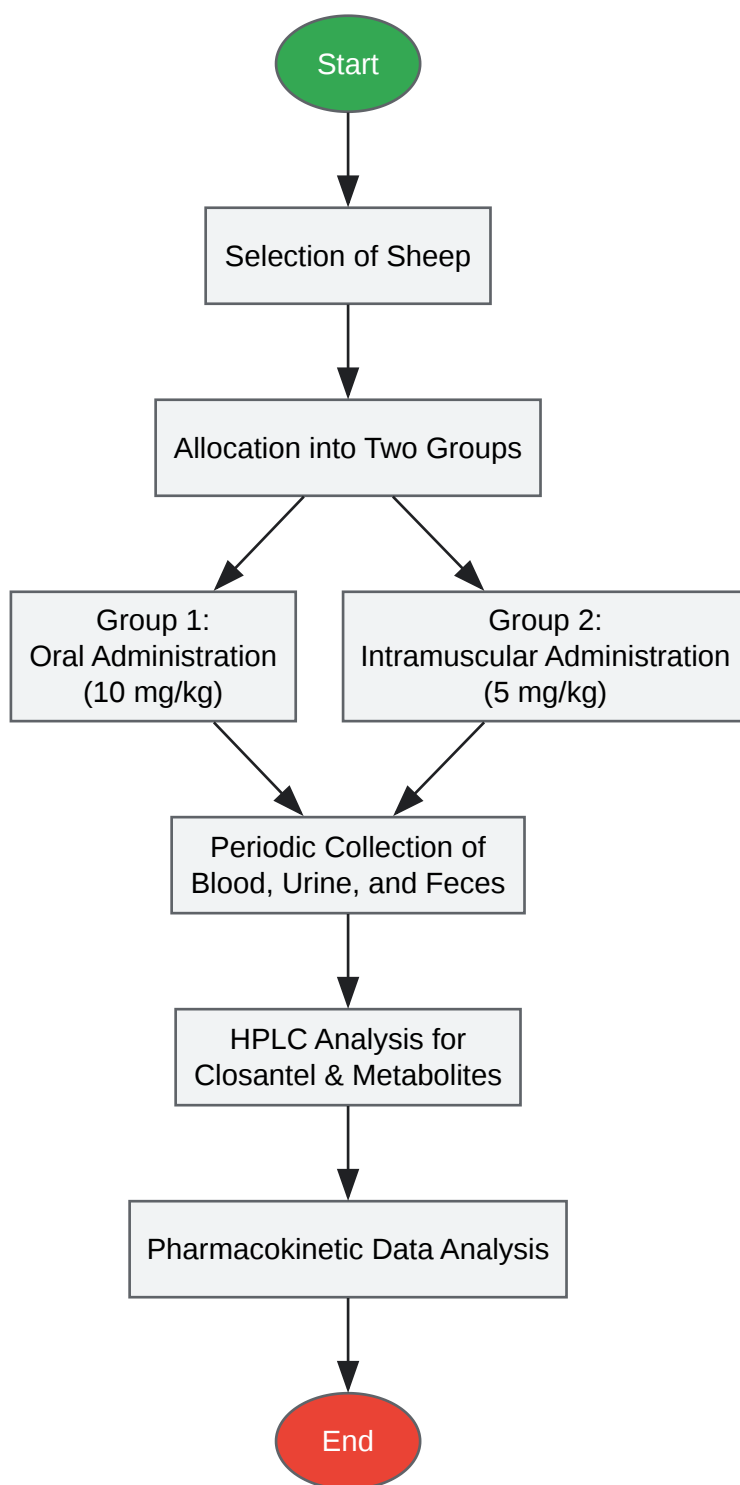
Early pharmacokinetic studies in sheep and cattle were crucial in defining the optimal administration routes and dosage regimens for closantel. These studies, often utilizing ¹⁴C-labelled closantel, revealed its high bioavailability, strong binding to plasma proteins, and long elimination half-life.

Experimental Protocol: Pharmacokinetic Study in Sheep

A representative experimental design from early studies is outlined below:

- Animal Model: Two groups of sheep.
- Drug Administration:
 - Group 1: A single oral dose of 10 mg/kg body weight of ¹⁴C-closantel.

- Group 2: A single intramuscular dose of 5 mg/kg body weight of ¹⁴C-closantel.
- Sample Collection: Blood, urine, and fecal samples were collected at predetermined intervals.
- Analysis: High-Performance Liquid Chromatography (HPLC) was used to determine the concentrations of closantel and its metabolites in the collected samples.[\[4\]](#)



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Diagram 2: Experimental Workflow for a Pharmacokinetic Study of Closantel in Sheep.

Quantitative Pharmacokinetic Data in Sheep and Cattle

The following table summarizes key pharmacokinetic parameters of closantel in sheep and cattle from early research.

Parameter	Sheep	Cattle	Reference
Oral Dose	10 mg/kg	-	[5]
Parenteral Dose	5 mg/kg	5 mg/kg	[4][5]
Time to Peak Plasma Level (Tmax)	8 - 48 hours	2 - 4 days	[4][5]
Peak Plasma Level (Cmax)	45 - 55 µg/mL	~45 µg/mL	[4][5]
Elimination Half-life	2 - 3 weeks	-	[5]
Plasma Protein Binding	>99% (to albumin)	-	[5]
Excretion	~90% in feces, ~0.5% in urine	-	[4]
Metabolism	Poorly metabolized; mainly to 3- and 5-monoiodoclosantel	-	[4]

Anthelmintic Efficacy

Early clinical and experimental trials demonstrated the high efficacy of closantel against a range of important parasites in livestock.

Efficacy Against *Fasciola hepatica* (Liver Fluke)

Closantel proved to be highly effective against both mature and immature stages of *Fasciola hepatica*.

Experimental Protocol: Efficacy Against Induced *F. hepatica* Infection in Calves

- Animal Model: Parasite-free calves.
- Infection: Calves were artificially infected with *F. hepatica* metacercariae.
- Treatment Groups:
 - Treatment Group: Administered a combination of ivermectin (200 µg/kg) and closantel (5 mg/kg) via injection at a specific time post-infection (e.g., 9 or 12 weeks).
 - Control Group: Remained untreated.
- Efficacy Assessment: Calves were euthanized at a set time post-treatment, and the number of flukes in the liver was counted. Efficacy was calculated by comparing the fluke counts in the treated and control groups.^[6]

Quantitative Efficacy Data Against *F. hepatica* and Other Parasites

Parasite Species	Host	Dose and Route	Efficacy	Reference
Fasciola hepatica (9-week-old)	Cattle	5 mg/kg injection	94.5% - 99.2%	[6]
Fasciola hepatica (12-week-old)	Cattle	5 mg/kg injection	98.4% - 99.5%	[6]
Haemonchus contortus	Sheep	-	Significant reduction	[7]
Ostertagia ostertagi	Cattle	5 mg/kg injection	100%	[6]
Cooperia oncophora	Cattle	5 mg/kg injection	84.9% - 99.4%	[6]
Ancylostoma caninum (adult)	Dogs	7.5 mg/kg injection	99%	[8]
Ancylostoma caninum (adult)	Dogs	10 mg/kg injection	98%	[8]

Early Observations on Resistance

While closantel was highly effective, early reports of resistance, particularly in *Haemonchus contortus*, emerged, highlighting the importance of responsible anthelmintic use. Reports from South Africa and Australia in the 1980s documented cases of closantel resistance in this nematode species in sheep.[\[9\]](#)

Conclusion

The early research on closantel laid a robust foundation for its long-standing use in veterinary medicine. The elucidation of its unique mechanism of action, the characterization of its pharmacokinetic properties, and the demonstration of its high efficacy against key parasites were pivotal achievements. This foundational knowledge not only established closantel as a

valuable tool for parasite control but also continues to inform strategies for its sustainable use and the development of new anthelmintic agents.

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